4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one
Description
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a phthalazinone core substituted with a 1,2,4-oxadiazole ring linked to a 3,4-dimethylphenyl group and a 3-(methylsulfanyl)phenyl moiety. Its molecular formula is C₂₅H₂₀N₄O₂S, with a molecular weight of 440.52 g/mol (calculated). The methylsulfanyl group introduces sulfur-based electronic effects, while the oxadiazole ring contributes to rigidity and hydrogen-bonding capacity .
Properties
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S/c1-15-11-12-17(13-16(15)2)23-26-24(31-28-23)22-20-9-4-5-10-21(20)25(30)29(27-22)18-7-6-8-19(14-18)32-3/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKFSAWDSCHJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the peroxisome proliferator-activated receptors (PPARδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
While the exact mode of action for this specific compound is not detailed in the available literature, compounds that target PPARs typically bind to the receptor, leading to a conformational change. This change allows the receptor to bind to specific sequences of DNA called PPAR response elements (PPREs). The binding of these receptors to PPREs influences the transcription of various genes, leading to changes in cell function.
Biochemical Pathways
The activation of PPARs influences several biochemical pathways. These include lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis. The specific pathways affected by this compound would depend on the cell type and the presence of coactivators and corepressors.
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and efficacy.
Result of Action
The activation of PPARs by agonists like this compound can lead to various cellular effects. These effects can include changes in lipid and glucose metabolism, reduced inflammation, and alterations in cell proliferation and differentiation.
Comparison with Similar Compounds
Compound A : 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one
- Molecular Formula : C₂₅H₂₀N₄O₄
- Molecular Weight : 440.46 g/mol
- Substituents: Oxadiazole: 3,4-Dimethoxyphenyl (electron-donating methoxy groups). Phthalazinone: 3-Methylphenyl.
- Key Properties :
Compound B : 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one (CAS 1207014-04-7)
- Molecular Formula : C₂₃H₁₆N₄O₃
- Molecular Weight : 396.41 g/mol
- Substituents: Oxadiazole: 4-Methoxyphenyl. Phthalazinone: Phenyl.
- Lower logP (estimated ~3.8) due to fewer hydrophobic substituents .
Compound C : Oxadiargyl (3-(2,4-Dichloro-5-(2-propynyloxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one)
- Use : Herbicide.
- Key Differences: Chlorinated phenyl and propynyloxy groups enhance agrochemical activity but reduce biocompatibility. Lacks the phthalazinone core, limiting structural similarity .
Physicochemical and Pharmacokinetic Comparisons
Analysis :
- Lipophilicity: The target compound’s logP (~4.5) is intermediate between Compound A (4.799) and B (~3.8), reflecting a balance between hydrophobic (methyl, methylsulfanyl) and polar (oxadiazole, phthalazinone) groups.
- Bioavailability : The methylsulfanyl group in the target compound may improve membrane permeability compared to methoxy-substituted analogues (Compound A and B) .
- Synthetic Accessibility : Compound B’s simpler structure (phenyl instead of methylsulfanylphenyl) likely makes it easier to synthesize than the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
